molecular formula C18H18N2 B13809535 N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline CAS No. 862201-34-1

N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline

Cat. No.: B13809535
CAS No.: 862201-34-1
M. Wt: 262.3 g/mol
InChI Key: FFGSWMJHQVLZNW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products:

    Oxidation Products: Pyrrole oxides and related derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Halogenated derivatives and other substituted anilines.

Scientific Research Applications

N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

862201-34-1

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline

InChI

InChI=1S/C18H18N2/c1-20(2)17-10-8-14(9-11-17)16-12-18(19-13-16)15-6-4-3-5-7-15/h3-13,19H,1-2H3

InChI Key

FFGSWMJHQVLZNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3

Origin of Product

United States

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